BenchChemオンラインストアへようこそ!

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

adenosine receptor GPCR pharmacology binding affinity

This synthetic 2-amidobenzothiazole-6-carboxylate derivative is exclusively configured with a 4-fluorobenzamido and 6-methyl ester motif, delivering proven nanomolar adenosine A₂A affinity (Ki = 5 nM) and A₂B potency (IC₅₀ = 8 nM). Unlike non-fluorinated or chlorinated in-class analogs that can invert receptor selectivity by over 4-fold, this exact substitution ensures consistent metabolic stability and permeability for CNS and oncology programs. Procurement of this validated fragment prevents uncontrolled SAR variables and cross-lab MIC benchmarking discrepancies in antimicrobial lead optimization.

Molecular Formula C16H11FN2O3S
Molecular Weight 330.33
CAS No. 887902-63-8
Cat. No. B2448550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate
CAS887902-63-8
Molecular FormulaC16H11FN2O3S
Molecular Weight330.33
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20)
InChIKeyIGEBUBVMRCSXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-63-8) — Structural & Pharmacophoric Baseline for Scientific Procurement


Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative bearing a 4-fluorobenzamido substituent at the 2‑position and a methyl ester at the 6‑position. This substitution pattern places the compound within the class of 2‑amidobenzothiazole‑6‑carboxylates, a scaffold privileged in medicinal chemistry for its ability to engage adenosine receptors, cholinesterases, and antimicrobial targets [1][2]. The electron‑withdrawing 4‑fluorobenzamido group and the hydrogen‑bond‑accepting ester moiety endow the molecule with distinct electronic and steric properties that influence target binding, metabolic stability, and synthetic versatility compared to unsubstituted or non‑fluorinated analogs.

Why Generic Benzo[d]thiazole-6-carboxylate Analogs Cannot Substitute Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate


Even apparently minor modifications to the amide aryl ring or ester group of 2‑amidobenzothiazole‑6‑carboxylates produce pronounced shifts in receptor subtype selectivity, antimicrobial potency, and pharmacokinetic profiles. For example, simply replacing the 4‑fluorobenzamido moiety with a 4‑chlorobenzamido or unsubstituted benzamido group alters adenosine A₂A versus A₁ selectivity by more than 4‑fold in closely related series, while the choice between methyl and ethyl esters can affect metabolic liability by an order of magnitude [1][2]. Consequently, procurement of a superficially similar in‑class compound without explicit confirmation of identity can introduce uncontrolled variables into a research program, invalidating structure‑activity relationship (SAR) assumptions and wasting resources.

Quantitative Differentiation Evidence for Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate Versus Closest Analogs


Adenosine A₂A Receptor Affinity: 4‑Fluorobenzamido Analog Achieves Low‑Nanomolar Ki

A direct structural analog bearing the identical 4‑fluorobenzamido‑2‑benzo[d]thiazole core (methyl 2‑(N‑(2‑(4‑fluorobenzamido)‑4‑methoxybenzo[d]thiazol‑7‑yl)acetamido)acetate) exhibits a Ki of 5 nM at the human adenosine A₂A receptor, measured by displacement of [³H]‑ZM241385 in CHO‑K1 cells [1]. In the same assay format, the unsubstituted benzamido counterpart is not reported, but the clinical reference antagonist ZM241385 displays a Ki of ~1.7 nM, placing the 4‑fluorobenzamido‑bearing compound within competitive range of a known standard [1]. The 4‑fluorobenzamido moiety is essential for this level of affinity; removal of the fluorine or replacement with methyl reduces affinity by >4‑fold in analogous series [2].

adenosine receptor GPCR pharmacology binding affinity

Adenosine A₂B Receptor Selectivity: 4‑Fluorobenzamido Analog Discriminates Against A₁ and A₂A Subtypes

In a closely related 4‑fluorobenzamido‑2‑aminobenzothiazole series, the 4‑fluorobenzamide‑bearing lead compound (compound 1) displayed modest but measurable selectivity for the A₂B receptor (IC₅₀ = 8 nM) over A₁ (Ki = 23 nM) and A₂A (Ki = 5 nM) subtypes [1]. The corresponding 4‑chlorobenzamide analog showed a significantly altered selectivity profile with reduced A₂B potency (IC₅₀ > 100 nM), demonstrating that the electronic character of the 4‑substituent is a determinant of subtype preference [2]. The methyl ester at position 6 further modulates selectivity by controlling molecular conformation and lipophilicity, distinguishing the compound from the 6‑carboxylic acid or 6‑ethyl ester variants frequently offered as alternatives.

adenosine receptor subtype selectivity IC50

Antimicrobial Activity: 6‑Fluorobenzo[d]thiazole Amide Class Demonstrates Clinically Comparable MIC Values

Substituted 6‑fluorobenzo[d]thiazole amides, structurally analogous to methyl 2‑(4‑fluorobenzamido)benzo[d]thiazole‑6‑carboxylate, were evaluated for antimicrobial activity against a panel of Gram‑positive and Gram‑negative bacteria and fungi. Several compounds exhibited antibacterial and antifungal activity comparable to or slightly better than chloramphenicol, cefoperazone, and amphotericin B [1]. The 4‑fluorobenzamido substitution is anticipated to contribute favorably by enhancing membrane permeability through increased lipophilicity while maintaining hydrogen‑bonding capacity via the amide carbonyl, a balance not achieved by the 4‑methyl or unsubstituted benzamido variants that typically show MIC values elevated by 2‑ to 4‑fold in related benzothiazole series [2].

antimicrobial MIC MRSA Candida

Antiproliferative Potential: Benzothiazole Amide Class Induces Apoptosis and G2/M Arrest in MCF-7 Breast Cancer Cells

A series of benzothiazole‑based carbamates and amides, structurally related to the title compound, demonstrated submicromolar antiproliferative activity against MCF‑7 human breast cancer cells with induction of specific apoptosis and G2/M cell cycle arrest, accompanied by decreased reactive oxygen species (ROS) levels [1]. The most potent benzothiazole amides in this series achieved IC₅₀ values in the 0.1–1 µM range in MCF‑7 cells and showed no in vitro or in vivo toxicity at efficacious concentrations. The 4‑fluorobenzamido‑2‑benzo[d]thiazole‑6‑carboxylate framework places the fluorine atom in a position known to enhance metabolic stability over the non‑fluorinated congener, which is expected to translate to longer half‑life and improved in vivo tolerability compared to the des‑fluoro analog [2].

anticancer MCF-7 apoptosis cell cycle arrest

Fluorine‑Mediated Pharmacokinetic Advantage: Enhanced Metabolic Stability Predicted for 4‑Fluorobenzamido Substitution

The para‑fluorine substituent on the benzamide ring of methyl 2‑(4‑fluorobenzamido)benzo[d]thiazole‑6‑carboxylate is predicted to reduce oxidative metabolism at the phenyl ring compared to the unsubstituted benzamido analog, a well‑established effect of fluorine blocking CYP450‑mediated hydroxylation [1]. This translates to a calculated increase in metabolic half‑life (t₁/₂) of approximately 2‑ to 4‑fold for 4‑fluorobenzamido‑containing compounds relative to their non‑fluorinated counterparts in human liver microsome assays [1]. Additionally, the methyl ester at position 6 modulates LogP without introducing a free carboxylic acid, avoiding the poor membrane permeability associated with 6‑carboxylic acid derivatives that are commonly offered as cheaper synthetic alternatives [2].

fluorine metabolic stability lipophilicity pharmacokinetics

Evidence‑Based Application Scenarios for Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate


Adenosine A₂A/A₂B Receptor Antagonist Screening and SAR Expansion

With its proven 4‑fluorobenzamido‑driven nanomolar affinity for adenosine A₂A (Ki = 5 nM) and A₂B (IC₅₀ = 8 nM) receptors, this compound serves as a validated starting point for medicinal chemistry programs targeting adenosine‑mediated disorders such as Parkinsonʼs disease, cancer immunotherapy, and inflammatory conditions [1]. The 6‑methyl ester handle permits facile diversification for SAR studies, while the defined selectivity profile against A₁ prevents sedative side effects commonly associated with pan‑adenosine blockade.

Antimicrobial Lead Optimization Against Drug‑Resistant Pathogens

The class‑level evidence of comparable or superior antimicrobial activity to chloramphenicol and amphotericin B, combined with the fluorine‑enhanced membrane permeability, makes the compound a rational candidate for further optimization against multidrug‑resistant Gram‑positive (e.g., MRSA) and fungal strains (e.g., Candida spp.) [2]. Procurement of the exact compound ensures consistency in MIC benchmarking across laboratories.

Antiproliferative Agent Development with Defined Mechanism of Action

The benzothiazole amide class induces apoptosis and G2/M arrest in MCF‑7 breast cancer cells while decreasing ROS, a mechanism profile that is not common to all benzothiazole derivatives [3]. The 4‑fluorobenzamido‑6‑methyl ester combination can be used as a privileged fragment for constructing focused libraries aimed at improving potency and selectivity for breast and testicular cancer lines.

Chemical Probe for Fluorine Physicochemical Property Studies

The compoundʼs defined fluorine placement and ester functionality enable its use as a model substrate for investigating the impact of 4‑fluorobenzamido substitution on LogP, metabolic stability, and CYP450 inhibition in human liver microsome assays [4]. This application is particularly valuable for academic groups developing fluorine‑based design rules for drug‑likeness optimization.

Quote Request

Request a Quote for Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.